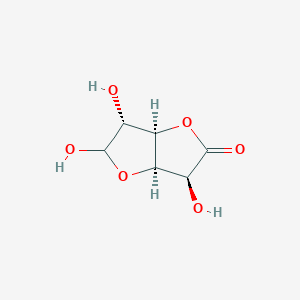

d-Glucofuranurono-6,3-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5?/m1/s1 |

InChI Key |

OGLCQHRZUSEXNB-VGASXLIASA-N |

Isomeric SMILES |

[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC([C@@H]2O)O |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O |

Origin of Product |

United States |

Historical Context and Early Research Perspectives on D Glucofuranurono 6,3 Lactone

Early Isolation and Structural Postulations

The existence of what we now know as d-glucuronic acid was first hinted at in the mid-19th century. In 1855, Schmid, while studying euxanthic acid, observed that its hydrolysis yielded a substance with reducing properties, which was later identified as glucuronic acid. gla.ac.uk The crystalline form of this acid, which readily forms upon evaporation of an aqueous solution of D-glucuronic acid, was later identified as its γ-lactone, d-Glucofuranurono-6,3-lactone. prepchem.com

Initial structural studies were complex. For a considerable time, there was debate about whether the lactone existed in a pyranose or furanose ring form. Methylation studies by Pryde and Williams in 1931 suggested a pyranoid structure for the crystalline material. gla.ac.uk However, subsequent research by Reeves in 1940 and Smith in 1944 provided evidence pointing towards a furanose structure. gla.ac.uk This bicyclic hemiacetal form is now the accepted structure. hmdb.ca

Foundational Synthetic Investigations

The synthesis of this compound and its derivatives has been a significant area of research, driven by the need for these compounds as starting materials for more complex molecules. medchemexpress.com Early methods for obtaining the lactone often involved the direct treatment of D-glucuronic acid. A straightforward approach involves the evaporation of an aqueous solution of D-glucuronic acid, which leads to the crystallization of this compound. prepchem.com

More controlled synthetic routes were developed to improve yield and purity. One of the foundational methods involves the oxidation of D-glucose. The oxidation of D-glucose using air in the presence of a platinum or palladium catalyst yields D-glucuronic acid, which can then be lactonized. prepchem.com

Further advancements in synthetic methodology focused on the use of protected glucose derivatives to achieve greater control over the reaction. A common strategy starts with the readily available α-D-glucose. ceon.rs This is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs Selective deprotection then yields 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs Subsequent oxidation, often with a catalyst like platinum on carbon (Pt/C) in the presence of oxygen, produces the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs Acidification of this salt to a pH of 2 induces the closure of the lactone ring, forming 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, a key protected intermediate. ceon.rs This protected lactone serves as a valuable precursor for the synthesis of various other carbohydrate-related targets. medchemexpress.comceon.rs

The development of these foundational synthetic routes has been instrumental in making this compound and its derivatives accessible for a wide range of chemical and biological studies. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net

Interactive Data Tables

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O6 | epa.gov |

| Molecular Weight | 176.13 g/mol | epa.gov |

| Melting Point | 176-178 °C | hmdb.ca |

| Appearance | White solid | hmdb.ca |

| Solubility | Soluble in hot and cold water | hmdb.ca |

Foundational Synthetic Approaches

| Starting Material | Key Reagents/Conditions | Product | Reference |

| D-Glucuronic Acid | Evaporation of aqueous solution | This compound | prepchem.com |

| D-Glucose | Air, Platinum or Palladium catalyst | D-Glucuronic Acid (precursor to the lactone) | prepchem.com |

| α-D-Glucose | 1. Acetone (B3395972), acid catalyst2. Selective hydrolysis3. Pt/C, O24. Acidification (pH 2) | 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone | ceon.rs |

Advanced Synthetic Methodologies for D Glucofuranurono 6,3 Lactone

Stereoselective Synthesis from α-D-Glucose Precursors

The transformation of α-D-glucose into d-Glucofuranurono-6,3-lactone involves a series of strategic chemical modifications to achieve the desired stereochemistry and functionality.

Multi-step Convergent Pathways

Convergent synthesis strategies offer a high degree of control over the stereochemical outcome by assembling the target molecule from smaller, pre-functionalized fragments.

A prominent pathway for the synthesis of this compound commences with the protection of α-D-glucose to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs This initial step serves to mask the hydroxyl groups at the C-1, C-2, C-5, and C-6 positions, allowing for selective reactions at the remaining C-3 hydroxyl group. The synthesis proceeds through the following key steps:

Protection: α-D-glucose is treated with acetone (B3395972) in the presence of an acid catalyst to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs

Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed, typically using aqueous acetic acid, to afford 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs

Oxidation: The primary alcohol at C-6 is then oxidized to a carboxylic acid. This is often achieved using a platinum catalyst (Pt/C) with oxygen in an aqueous solution at a controlled pH. ceon.rs

Lactonization: Acidification of the resulting sodium salt of the uronic acid leads to the intramolecular cyclization, forming the desired 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone. ceon.rs Subsequent removal of the remaining isopropylidene protecting group yields this compound.

The selective removal of protecting groups is a critical aspect of multi-step carbohydrate synthesis. In the context of this compound synthesis, regioselective deprotection allows for the unmasking of specific hydroxyl groups for subsequent reactions. For instance, the selective hydrolysis of the 5,6-O-isopropylidene group in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a key step that enables the targeted oxidation of the primary alcohol at C-6. ceon.rs The choice of deprotection conditions, such as the acid concentration and reaction temperature, is crucial to achieve the desired selectivity and avoid unwanted side reactions. ceon.rs

Catalytic Oxidation Protocols

Catalytic oxidation methods offer a more direct approach to the synthesis of this compound by selectively oxidizing the primary alcohol of glucose or its derivatives.

Platinum and palladium catalysts have been extensively studied for the selective oxidation of glucose. prepchem.comresearchgate.net The oxidation of D-glucose with air in the presence of these catalysts can yield D-glucuronic acid, which upon evaporation of its aqueous solution, crystallizes as this compound. prepchem.com

Platinum Catalysts: Platinum on carbon (Pt/C) is a commonly used catalyst for the aerobic oxidation of glucose. ceon.rsresearchgate.netacs.org The reaction is typically carried out in an aqueous solution under controlled pH. ceon.rs Studies have shown that Pt catalysts can lead to the formation of various oxidation products, including D-gluconic acid, D-glucaric acid, and their corresponding lactones. acs.org The selectivity towards D-glucuronic acid and its lactone can be influenced by reaction conditions such as temperature, pressure, and catalyst composition. researchgate.net

Palladium Catalysts: Palladium-based catalysts, sometimes promoted with other metals like bismuth, are also effective for glucose oxidation. researchgate.netresearchgate.net Palladium catalysts can exhibit high activity and selectivity for the formation of gluconic acid, which can be a precursor to other oxidized products. researchgate.netresearchgate.net The deactivation of palladium catalysts can be a challenge, but strategies to improve their stability and reusability are actively being researched. researchgate.net

Table 1: Comparison of Catalytic Oxidation Methods

| Catalyst System | Oxidant | Key Products | Noteworthy Aspects |

| Platinum on Carbon (Pt/C) | Air/Oxygen | D-Glucuronic acid, D-Gluconic acid, D-Glucaric acid lactones | Product distribution can be complex; catalyst leaching can occur. researchgate.netacs.org |

| Palladium on Carbon (Pd/C) | Air/Oxygen | D-Gluconic acid | Can be prone to deactivation by product adsorption. researchgate.netresearchgate.net |

| Bimetallic Au-Pt Catalysts | Air | D-Glucaric acid | Catalyst preparation and support material influence activity and yield. researchgate.net |

Electrochemical methods provide an alternative route for the controlled oxidation of glucose. By applying a specific electrode potential, it is possible to influence the product distribution. chemrxiv.orgresearchgate.net Gold electrodes have been shown to be effective for the oxidation of glucose to gluconic acid at lower potentials, while higher potentials can lead to the formation of glucaric acid. chemrxiv.org The electrochemical oxidation of glucuronic acid itself has also been studied. chemrxiv.org

Chemical oxidation methods using reagents like bromine or chromium(VI) have also been reported for the synthesis of related uronic acid lactones, though these methods often require stoichiometric amounts of oxidants and may generate hazardous waste.

Lactone Ring Closure Conditions and Mechanisms

The formation of the this compound structure is achieved through an intramolecular esterification of D-glucuronic acid. This cyclization involves the carboxylic acid at the C-6 position and the hydroxyl group at the C-3 position, creating a stable five-membered γ-lactone ring fused to the furanose ring. The reaction is an equilibrium process, and its direction is typically controlled by reaction conditions.

The mechanism proceeds via the protonation of the carboxylic acid group, which enhances its electrophilicity. This is followed by a nucleophilic attack from the C-3 hydroxyl group. The subsequent elimination of a water molecule yields the bicyclic lactone structure. The stability of this fused ring system is a significant driving force for the reaction.

Conformational analysis of the resulting bicyclic structure reveals specific puckering of the rings. The γ-lactone ring is typically close to planar but can adopt an E₄ conformation (where the C4 atom is out of the plane). nih.gov The furanose ring has been observed to prefer a twisted conformation, specifically a ¹T₂ or ³T₂/³E-like conformation, in both crystalline form and in solution. nih.govresearchgate.net This conformation allows substituents, such as an anomeric group, to adopt a pseudo-axial orientation. nih.gov The steric and electronic nature of other substituents on the furanose ring also significantly influences the preferred conformation. nih.gov

Synthesis from D-Glucuronic Acid

D-Glucuronic acid is the most direct precursor for the synthesis of this compound. medchemexpress.com Various methods have been developed to efficiently convert the acid into its lactone form.

Direct Evaporation and Crystallization Techniques

One of the most straightforward methods for preparing this compound involves the simple evaporation of an aqueous solution of D-glucuronic acid. prepchem.com The removal of water shifts the equilibrium of the intramolecular esterification reaction towards the formation of the lactone. As the solution becomes more concentrated, the lactone crystallizes out. prepchem.com This method, while simple, relies on the inherent tendency of the molecule to form the thermodynamically stable γ-lactone.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of this compound derivatives. This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net Monomode microwave-assisted coupling of D-glucuronic acid with various alcohols has been successfully performed, affording the corresponding monosubstituted β-d-glucofuranosidurono-6,3-lactones in nearly quantitative yields. researchgate.netresearchgate.net These reactions are typically completed in less than 10 minutes at temperatures around 85°C. researchgate.netmobt3ath.com The synergy of microwave energy with a suitable catalyst provides a rapid and efficient pathway to these lactone derivatives. researchgate.net

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

| D-Glucuronic Acid | Sulfuric acid on Silica (B1680970) | Microwave, 85°C, <10 min | Alkyl D-glucofuranosidurono-6,3-lactones | Good to quantitative | researchgate.net, mobt3ath.com |

| D-Glucuronic Acid | Sulfuric acid on Silica | Microwave, 85°C, <2 min | Allyl-α/β-D-glucofuranosidurono-6,3-lactone | Quantitative | mobt3ath.com |

Heterogeneous Catalysis in Lactone Formation

The use of heterogeneous catalysts offers significant advantages in the synthesis of this compound, primarily due to the ease of catalyst separation from the reaction mixture and potential for reuse. Solid acid catalysts, such as sulfuric acid supported on silica gel, have proven highly effective, especially when combined with microwave irradiation. researchgate.netmobt3ath.com This approach allows for the quantitative conversion of D-glucuronic acid into its lactone derivatives with high selectivity, avoiding the formation of undesired side-products that can occur under thermally driven conditions. researchgate.netmobt3ath.com Cation exchange resins have also been utilized to catalyze the formation of uronosides and related lactones from D-glucuronic acid. acs.orggoogle.com

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound and its derivatives is crucial for their practical application. Several strategies are employed to maximize both yield and purity.

Protecting Groups: The use of protecting groups, such as isopropylidene acetals or acetyl groups, is a common strategy to prevent unwanted side reactions and to direct the synthesis towards a specific product. ceon.rs For instance, the use of a 1,2-O-isopropylidene group protects two hydroxyl groups and can facilitate subsequent reactions at other positions. ceon.rs A high-yield (88%) synthesis of 1,2-isopropylidene-D-glucurono-6,3-lactone has been reported using copper(II) chloride dihydrate (CuCl₂·2H₂O) and acetone, yielding a product of high purity without the need for further purification. ceon.rs

Catalyst Selection: The choice of catalyst is critical. While traditional acid catalysts are effective, modern approaches favor heterogeneous catalysts like sulfuric acid on silica for their efficiency and ease of removal. researchgate.netmobt3ath.com Lewis acids such as bismuth(III) chloride have been used for the selective synthesis of specific anomers of halogenated lactone derivatives, although yields may be modest due to the compound's conformation. lew.ro

Reaction Conditions: Control over reaction conditions such as temperature and reaction time is essential. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while improving yields. researchgate.netmobt3ath.com

Purification Methods: Achieving high purity often requires specific purification steps. Column chromatography on silica gel is frequently used to separate the desired lactone from reaction byproducts or unreacted starting materials. ceon.rs In some cases, direct crystallization from the reaction mixture can yield a pure product. prepchem.com

Investigation of Reagent Systems and Reaction Parameters

The efficient synthesis of this compound and its protected forms relies heavily on the choice of reagent systems and the optimization of reaction parameters. The classical approach involves the oxidation of D-glucose to D-glucuronic acid, followed by acid-catalyzed lactonization. prepchem.com Modern methodologies have focused on improving yields, selectivity, and the synthesis of specific derivatives.

One common strategy involves the use of protecting groups to control reactivity. For instance, the synthesis of 1,2-O-isopropylidene-d-glucofuranurono-6,3-lactone has been achieved with a high yield of 88% by treating d-glucurono-6,3-lactone with acetone in the presence of copper(II) chloride dihydrate (CuCl₂·2H₂O) under reflux conditions for 8 hours. ceon.rs This method provides a high-purity product without the need for extensive purification. ceon.rs

For the introduction of acetyl protecting groups, a highly efficient method involves the use of acetic anhydride (B1165640) with perchloric acid as a catalyst. This system allows for the synthesis of 1,2,5-tri-O-acetyl-d-glucurono-6,3-lactone in a high yield of 90%. ceon.rs The reaction is typically conducted at a controlled temperature, not exceeding 25°C, followed by a period in a water bath at 10°C for one hour. ceon.rs

The selective halogenation of the anomeric position of protected this compound is another area of significant research. A specific route for the synthesis of the α-chloro derivative of peracetylated glucurono-6,3-lactone utilizes a combination of bismuth (III) chloride (BiCl₃) and methyltrichlorosilane (B1216827) (CH₃SiCl₃) in methylene (B1212753) chloride. lew.ro This method has shown selectivity for the α-anomer, although the yields can be modest, which may be attributed to the conformation of the lactone. lew.ro Interestingly, the choice of protecting group can influence the stereochemical outcome of chlorination. When the triacetylated derivative is treated with aluminium chloride, a mixture of anomers is obtained. In contrast, the benzoyl-protected derivative yields the β-anomer quantitatively under the same conditions, suggesting the participation of the protecting groups in the reaction mechanism. lew.ro

Microwave-assisted synthesis has also emerged as a powerful tool. Monomode microwave irradiation in the presence of a solid acid catalyst, such as sulfuric acid loaded onto silica, can afford monosubstituted β-d-glucofuranosidurono-6,3-lactones in almost quantitative yields in less than 10 minutes at 85°C. researchgate.net This solvent-free approach offers a fast, efficient, and environmentally friendly alternative to traditional methods. researchgate.net

Table 1: Comparison of Reagent Systems for the Synthesis of this compound Derivatives

| Derivative | Reagent System | Solvent | Reaction Conditions | Yield | Reference |

| 1,2-O-isopropylidene-d-glucofuranurono-6,3-lactone | Acetone, CuCl₂·2H₂O | Acetone | Reflux, 8 hours | 88% | ceon.rs |

| 1,2,5-tri-O-acetyl-d-glucurono-6,3-lactone | Acetic anhydride, Perchloric acid | Glacial acetic acid | <25°C, then 10°C for 1 hour | 90% | ceon.rs |

| Peracetylated-α-chloroglucofuranurono-6,3-lactone | BiCl₃, CH₃SiCl₃ | Methylene chloride | Room temperature, 24 hours | 46% | lew.ro |

| β-d-glucofuranosidurono-6,3-lactones | Alcohols, H₂SO₄/Silica | Solvent-free | Microwave, 85°C, <10 min | ~Quantitative | researchgate.net |

Challenges and Solutions in Protecting Group Manipulations during Synthesis

The synthesis of complex carbohydrate derivatives often necessitates a series of protection and deprotection steps, which can present significant challenges. The stability of the protecting groups and the selectivity of their removal are crucial for a successful synthetic route.

A notable challenge is the difficult deprotection of certain acetyl groups. For example, the deprotection of 5-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone under various conditions has been reported to result in a high degree of degradation and poor yields of the desired 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone. ceon.rs This highlights the need for the careful selection of deprotection conditions to avoid unwanted side reactions and decomposition of the target molecule.

Another significant challenge arises during the functionalization of hydroxyl groups in the presence of other protecting groups. Attempts to perform O3-benzylation on 5-O-protected 1,2-acetonide-protected d-glucurono-6,3-lactone intermediates have led to several competing processes. researchgate.net These include silyl (B83357) group migration from the O5 position when a tert-butyldimethylsilyl (TBDMS) group is used, competitive N-benzylation, and even reclosure to the original lactone. researchgate.net

To overcome these challenges, strategic selection of protecting groups is paramount. Research has shown that using a p-methoxybenzyl (PMB) group for the protection of the 5-O position provides a solution to the issues encountered with silyl protecting groups. researchgate.net The 5-O-PMB protection allows for the successful differentiation of the hydroxyl groups, enabling further synthetic manipulations without the undesirable side reactions. researchgate.net

The selective cleavage of one type of protecting group in the presence of another is also a critical aspect. For instance, acetates can be selectively cleaved in the presence of benzoates using p-toluenesulfonic acid monohydrate in a dichloromethane-methanol mixture. ceon.rs This selectivity is essential for the stepwise construction of complex carbohydrate structures.

Table 2: Challenges and Solutions in Protecting Group Manipulations

| Challenge | Substrate | Reaction | Solution | Reference |

| Difficult Deprotection | 5-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone | Deprotection of 5-O-acetyl group | Optimization of deprotection conditions to minimize degradation | ceon.rs |

| Silyl Group Migration | 5-O-TBDMS-1,2-acetonide-protected d-glucurono-6,3-lactone intermediate | Attempted O3-benzylation | Use of 5-O-PMB protecting group | researchgate.net |

| Competitive N-benzylation | 5-O-protected 1,2-acetonide-protected d-glucurono-6,3-lactone intermediate | Attempted O3-benzylation | Use of 5-O-PMB protecting group | researchgate.net |

| Reclosure to Lactone | 5-O-protected 1,2-acetonide-protected d-glucurono-6,3-lactone intermediate | Attempted O3-benzylation | Use of 5-O-PMB protecting group | researchgate.net |

Elucidation of Chemical Derivatization and Reactivity Patterns of D Glucofuranurono 6,3 Lactone

Strategies for Hydroxyl Group Protection

The protection of hydroxyl groups in d-Glucofuranurono-6,3-lactone is crucial for directing synthetic transformations. Isopropylidene acetals and acyl groups are commonly employed for this purpose, each offering distinct advantages in terms of formation and selective removal. ceon.rs

Cyclic acetals and ketals, particularly isopropylidene derivatives, are frequently used to protect 1,2- or 1,3-diol functionalities in carbohydrates. ceon.rs Their formation is typically achieved by reacting the diol with a ketone or aldehyde in the presence of an acid catalyst. ceon.rs

The synthesis of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone from this compound is a key transformation that protects the C1 and C2 hydroxyl groups. google.com This allows for selective reactions at the remaining free hydroxyl group at C5. One synthetic route begins with the more readily available α-D-glucose. ceon.rs α-D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs Selective deprotection of the 5,6-O-isopropylidene group with acetic acid yields 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs This intermediate is then oxidized using a platinum-on-carbon (Pt/C) catalyst with pure oxygen to form the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs Subsequent acidification with sulfuric acid to a pH of 2 induces the closure of the lactone ring, yielding the desired 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone. ceon.rs

Alternative methods for the synthesis of this isopropylidene derivative have also been reported. The reaction of this compound with acetone (B3395972) in the presence of copper(II) chloride as a catalyst has been shown to produce the desired product in high yield (88%). ceon.rs Another approach involves the use of a zeolite HY catalyst with acetone. researchgate.net

Table 1: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Acetone, CuCl₂·2H₂O | 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone | 88% | ceon.rs |

| 1,2-O-isopropylidene-α-D-glucofuranose | 1. 10% Pt/C, O₂, aq. Na₂CO₃ 2. H₂SO₄ (to pH 2) | 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone | 10.1% | ceon.rs |

The selective removal of protecting groups is as critical as their installation. The hydrolysis of isopropylidene groups is typically achieved under mildly acidic conditions. researchgate.net For instance, the selective deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to 1,2-O-isopropylidene-α-D-glucofuranose can be accomplished using 40% acetic acid. ceon.rs This selectivity arises from the greater stability of the 1,2-O-isopropylidene group, which is part of a five-membered ring fused to the furanose ring, compared to the 5,6-O-isopropylidene group.

In some cases, the deprotection of certain derivatives can be challenging. For example, the deprotection of 5-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone has been reported to result in significant degradation of the molecule and poor yields of the desired 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone. ceon.rs

Acyl groups, such as acetyl and benzoyl, are common protecting groups for hydroxyl functions in carbohydrate chemistry. ceon.rs They offer a different reactivity profile compared to cyclic acetals, providing chemists with a broader range of synthetic strategies.

The hydroxyl groups of this compound can be fully acylated to form derivatives like 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone. A highly efficient method for this transformation involves the use of acetic anhydride (B1165640) with perchloric acid as a catalyst. ceon.rs This reaction proceeds in high yield (90%) and provides a key intermediate for further synthetic manipulations. ceon.rs The reaction is typically carried out by adding a solution of perchloric acid in acetic anhydride to a solution of this compound in glacial acetic acid, while maintaining a low temperature. ceon.rs The use of pyridine (B92270) and acetic anhydride has also been explored, but this method can lead to a complex mixture of colored products. ceon.rs

Benzoylation can be achieved using benzoyl chloride in pyridine. For example, 1,2-O-isopropylidene-D-glucurono-6,3-lactone can be converted to 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone in a quantitative yield. ceon.rs

Table 2: Acylation of this compound and its Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Acetic anhydride, perchloric acid, glacial acetic acid | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90% | ceon.rs |

| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Benzoyl chloride, pyridine | 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Quantitative | ceon.rs |

| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Acetic anhydride, pyridine | 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Not specified | ceon.rs |

The ability to selectively remove one type of acyl group in the presence of another is a powerful tool in complex molecule synthesis. For instance, acetyl groups can be chemoselectively cleaved in the presence of benzoyl groups using p-toluenesulfonic acid (p-TsOH) in a mixture of dichloromethane (B109758) and methanol. researchgate.net This method is effective and avoids transesterification products. researchgate.net The reaction time can be influenced by temperature, with reactions at 40°C proceeding faster than those at room temperature. researchgate.net Other sulfonic acids, such as 10-camphorsulfonic acid (CSA), have been shown to give similar results. researchgate.net

This chemoselectivity allows for the differential protection and deprotection of hydroxyl groups, which is essential for the regioselective modification of this compound and its derivatives.

Ether and Other Protecting Group Applications (e.g., Dihydropyran, Methyl Vinyl Ether)

The strategic protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling regioselective modifications of polyfunctional molecules like this compound. While acetyl and isopropylidene groups are commonly employed for this lactone, other ether-based protecting groups offer distinct advantages in specific synthetic routes. researchgate.netceon.rs

Dihydropyran (DHP) is a widely used reagent for the protection of alcohols through the formation of a tetrahydropyranyl (THP) ether. sigmaaldrich.comorganic-chemistry.org This reaction is typically catalyzed by mild acids. sigmaaldrich.com The resulting THP ethers are valued for their stability across a broad spectrum of reaction conditions, including those involving organometallic reagents, hydrides, and alkaline environments. organic-chemistry.org This stability makes them suitable for multi-step syntheses where other functional groups need to be manipulated without affecting the protected hydroxyls. A key advantage of the THP group is its facile removal under dilute acidic conditions, which regenerates the original alcohol with minimal side reactions. sigmaaldrich.comorganic-chemistry.org The formation of a new stereocenter upon reaction with DHP is a notable consideration, as it can lead to diastereomeric mixtures. organic-chemistry.org

Vinyl ethers, such as methyl vinyl ether, also serve as protecting groups for hydroxyl functions. Similar to dihydropyran, their reaction with alcohols is acid-catalyzed and they provide stability under various non-acidic conditions.

Glycosidation Reactions and Stereochemical Control

Glycosidation, the formation of a glycosidic bond, is one of the most important reactions of carbohydrates. For this compound, both N-glycosylation and O-glycosylation are crucial transformations that lead to biologically significant molecules, with stereochemical control being a key challenge. researchgate.netresearchgate.net

N-Glycosylation for Purine (B94841) Nucleoside Analogues

This compound serves as a valuable starting material for the synthesis of purine nucleoside analogues. researchgate.netresearchgate.net These synthetic nucleosides are of interest for their potential biological activities. researchgate.net

Synthesis of Furanosyl- and Pyranosyl-Uronamide-Based Nucleosides

The synthesis pathway involves converting this compound into more complex intermediates suitable for glycosylation. researchgate.netresearchgate.netlookchem.com Acetylated N-benzylglucofuran- and glucopyranuronamides can be synthesized in a few steps from the parent lactone. researchgate.netresearchgate.netlookchem.com These uronamide derivatives are then used as the glycosyl donors in the subsequent N-glycosylation step to form the target furanosyl and pyranosyl uronamide-based nucleosides. researchgate.netresearchgate.net In some strategies, acetonide-protected glucofuranurono-6,3-lactone is converted into O-benzylated 1,2-di-O-acetyl furanuronamide or pyranuronamide derivatives, which then undergo N-glycosylation. researcher.life

Role of Silylated Nucleobases and Triflate Catalysts

The crucial N-glycosylation step is often carried out using the Vorbrüggen glycosylation methodology. researchgate.net This method involves the reaction of the activated sugar intermediate with a silylated nucleobase. Specifically, the acetylated N-benzylglucofuran- and glucopyranuronamides are coupled with a silylated purine, such as silylated 2-acetamido-6-chloropurine. researchgate.netresearchgate.net This reaction is promoted by a Lewis acid catalyst, most notably trimethylsilyl (B98337) triflate (TMSOTf). researchgate.netresearchgate.netlookchem.com The use of silylated nucleobases enhances their nucleophilicity and solubility in the organic solvents used for the reaction. The triflate catalyst activates the glycosyl donor, facilitating the nucleophilic attack by the nitrogen atom of the purine base to form the desired N-glycosidic bond. researchgate.netresearchgate.net This coupling can lead to the formation of both N9- and N7-linked regioisomers. researchgate.netresearchgate.net

| Component Type | Specific Example | Role in the Reaction | Reference |

|---|---|---|---|

| Glycosyl Donor Precursor | This compound | Starting material for the synthesis of the glycosyl donor. | researchgate.netresearchgate.net |

| Glycosyl Donor | Acetylated N-benzylglucofuranuronamides | Provides the sugar moiety for the nucleoside. | researchgate.netresearchgate.net |

| Nucleobase | Silylated 2-acetamido-6-chloropurine | The purine base that forms the aglycone part of the nucleoside. | researchgate.netresearchgate.net |

| Catalyst | Trimethylsilyl triflate (TMSOTf) | Activates the glycosyl donor to facilitate the formation of the N-glycosidic bond. | researchgate.netresearchgate.net |

O-Glycosidation for Glycoside Synthesis

O-Glycosidation reactions of this compound are employed to synthesize various glycosides, including those with potential applications as surface-active agents. researchgate.nettandfonline.comresearchgate.net

Formation of Alkyl Glucofuranosidurono-6,3-lactones

Alkyl glucofuranosidurono-6,3-lactones can be synthesized directly from unprotected d-glucuronic acid or its lactone form ('D-glucurone'). nih.govrsc.org This transformation is achieved through O-glycosylation with a variety of alcohols in the presence of a catalyst. rsc.orgresearchgate.net Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) have been shown to promote this reaction in heterogeneous media, affording the desired alkyl d-glycofuranosidurono-6,3-lactones. rsc.orgresearchgate.net When using D-glucuronic acid or its lactone, these reactions yield the lactone products with high β-selectivity. rsc.org

Microwave-assisted synthesis has emerged as a highly efficient method for this transformation. tandfonline.comnih.govresearchgate.net Using a solid acid catalyst, such as sulfuric acid loaded onto porous silica (B1680970) (H₂SO₄/SiG60), the reaction of D-glucuronic acid with different alcohols proceeds rapidly, often in less than 10 minutes at 85°C. tandfonline.comresearchgate.net This eco-friendly approach provides the corresponding monosubstituted D-glucofuranosidurono-6,3-lactones in excellent yields (62-98%), predominantly as the β-anomer. tandfonline.comnih.gov

| Starting Material | Alcohol (ROH) | Catalyst/Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|---|

| D-glucuronic acid or 'D-glucurone' | Various long-chain alcohols | FeCl₃ or BF₃·OEt₂, THF | Alkyl-D-glucofuranosidurono-6,3-lactones | Excellent | Reaction proceeds with high β-selectivity. | rsc.orgresearchgate.net |

| D-Glucuronic Acid (D-GlcA) | Various alcohols | H₂SO₄/SiG60, Microwave, 85°C, <10 min | β-D-glucofuranosidurono-6,3-lactone glycosides | 62-98% | Efficient, rapid, and high-yielding method. | tandfonline.comnih.gov |

Influence of Lewis Acid Catalysts (e.g., BF3·OEt2, FeCl3) on Stereoselectivity

Lewis acids play a pivotal role in directing the stereochemical outcome of glycosylation reactions involving this compound. The choice of Lewis acid can significantly influence the anomeric selectivity, leading to the preferential formation of either α or β-glycosides.

For instance, in O-glycosidation reactions of unprotected D-glucuronic acid, the use of Boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst has been shown to promote the formation of α-pyranosides. researchgate.netresearchgate.net Conversely, employing Iron(III) chloride (FeCl3) under similar conditions leads to the synthesis of β-furanosides. researchgate.netresearchgate.net When D-glucuronic acid or its lactone form, 'D-glucurone', is reacted with alcohols in the presence of FeCl3, alkyl-D-glucofuranosidurono-6,3-lactones are produced in high yields with a strong preference for the β-anomer. researchgate.netresearchgate.net This β-selectivity is also observed in the BF3·OEt2-promoted glycosylation of D-mannofuranurono-6,3-lactone. nih.gov

The use of certain Lewis acids in conjunction with other reagents has also been explored. For example, the reaction of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone with BF3 and triethylsilane ((CH3CH2)3SiH) has been reported to yield a new product, demonstrating the potential for these catalysts to facilitate more complex transformations beyond simple glycosylation. ceon.rs

The table below summarizes the influence of selected Lewis acid catalysts on the stereoselectivity of reactions with this compound and related structures.

| Catalyst | Substrate | Reactant | Product | Predominant Stereochemistry |

| BF3·OEt2 | D-galacturonic acid | Alcohol | α-pyranosides | α |

| FeCl3 | D-galacturonic acid | Alcohol | β-furanosides | β |

| FeCl3 | D-glucuronic acid / 'D-glucurone' | Alcohol | Alkyl-D-glucofuranosidurono-6,3-lactones | β |

| BF3·OEt2 | D-mannofuranurono-6,3-lactone | Dodecanol or Methanol | n-alkyl β-D-mannofuranosidurono-6,3-lactone | β |

Halogenation Reactions at Anomeric Positions

Halogenation at the anomeric carbon of this compound is a critical transformation for the synthesis of various derivatives. The stereochemical outcome of this reaction is highly dependent on the methodology and reagents employed.

Chlorination Methodologies and Anomeric Selectivity (α vs. β)

The selective synthesis of either the α or β-chloro derivative of this compound has been a subject of intensive study. lew.ro Historically, many reported syntheses resulted in anomeric mixtures or favored the β-halogenated product. lew.ro

Treatment of a triacetylated derivative of the lactone with aluminum chloride in solvents like methylene (B1212753) chloride or chloroform (B151607) has been shown to produce an anomeric mixture with an α/β ratio of 1:4. lew.ro In contrast, a method utilizing titanium chloride on a β-triacetylated derivative was reported to yield the α-chlorinated product, though this result has been contested. lew.ro More recent and specific routes have been developed to achieve higher selectivity.

Role of Halogenating Agents (e.g., Bismuth (III) Chloride, Methyltrichlorosilane (B1216827), Aluminum Chloride)

The choice of halogenating agent is crucial in determining the anomeric selectivity of the chlorination reaction.

Bismuth (III) Chloride (BiCl3) and Methyltrichlorosilane (CH3SiCl3): A combination of these reagents has been successfully used for the selective synthesis of the peracetylated-α-glucofuranurono-6,3-lactone chloride. lew.ro This method has demonstrated selectivity for the α-anomer, although the yields can be modest due to the conformation of the lactone. lew.ro It is noteworthy that only the α-anomer of the triacetylated lactone reacts under these conditions to give the α-chlorinated product. lew.ro

Aluminum Chloride (AlCl3): The reaction of the triacetylated glucurono-6,3-lactone with aluminum chloride did not yield the α-chloro derivative, possibly due to the conformation of the lactone. lew.ro However, when a benzoyl-protected derivative was treated with aluminum chloride, the β-anomer was obtained in quantitative yield. lew.ro This suggests that the protecting groups play a significant role in the reaction outcome with AlCl3. lew.ro

The following table outlines the anomeric selectivity observed with different chlorinating agents.

| Halogenating Agent/System | Substrate (Protecting Group) | Anomeric Selectivity (α:β) |

| Aluminum Chloride | Triacetylated | 1:4 |

| Aluminum Chloride | Benzoylated | Quantitative β |

| Bismuth (III) Chloride / Methyltrichlorosilane | Triacetylated (α-anomer) | Selective for α |

Impact of Protecting Groups on Anomeric Halogenation Outcomes

Protecting groups on the sugar moiety have a profound influence on the stereochemical course of anomeric halogenation. lew.ro As demonstrated with aluminum chloride, switching from acetyl to benzoyl protecting groups on this compound dramatically shifted the outcome from an anomeric mixture to a quantitative yield of the β-anomer. lew.ro

It is proposed that the protecting groups are directly involved in the reaction mechanism with AlCl3. lew.ro The Lewis acidic aluminum is thought to coordinate with the anomeric oxygen, facilitating the transfer of the acetoxy group and leading to the formation of a complex. lew.ro The nature of the protecting groups on C-2 and C-5 of the lactone appears to be a determining factor in the anomeric form of the final halogenated compound. lew.ro This highlights the importance of carefully selecting protecting groups to achieve the desired stereoselectivity in the synthesis of halogenated this compound derivatives. nih.gov

Ring-Opening and Transformation Reactions

Beyond reactions at the anomeric center, the lactone ring of this compound can undergo ring-opening and subsequent transformations to yield other valuable heterocyclic structures.

Conversion to Butenolide and Dihydro-2H-pyran Derivatives

Derivatives of this compound can be converted into butenolide or dihydro-2H-pyran derivatives. researchgate.net One reported method for this transformation involves treating the lactone derivatives with triethylamine. researchgate.net Additionally, under acetylation conditions, the triacetate of this compound has been shown to yield butenolide derivatives. researchgate.net These transformations open up pathways to a different class of compounds with potential applications in organic synthesis. organic-chemistry.org

Transacetalation for Five-Membered Acetal (B89532) Formation

The formation of cyclic acetals is a common strategy for the protection of diol functionalities in carbohydrate chemistry. Transacetalation offers a method for the preparation of five-membered acetals through an exchange reaction. This process typically involves the reaction between an existing acetal, often derived from a simple primary alcohol, and a polyhydroxy compound like a diol.

A described method for preparing five-membered cyclic acetals involves an exchange between primary alcohols in an acetal linkage and polyhydroxy alcohols, such as glycerol (B35011). researchgate.net This reaction mechanism is based on the attack of a carbonium ion on the alcoholic oxygen atom. researchgate.net Evidence from these studies indicates that the reaction with glycerol predominantly yields 1,2-cyclic glycerol acetals. researchgate.net While this specific method has been detailed for glycerol, the principle of transacetalation is applicable to other polyhydroxy compounds, including carbohydrate derivatives, to form stable five-membered acetal rings, protecting vicinal diols. The choice of carbonyl compound (or its acetal), solvent, temperature, reaction duration, and catalyst are all critical factors that determine the nature and yield of the final product. researchgate.net

Regiospecific Functionalization and Oxidation

The selective modification of specific functional groups within the this compound molecule is crucial for the synthesis of complex carbohydrate-based targets. This involves both the protection and derivatization of its hydroxyl groups and the oxidation of specific carbon atoms.

Regiospecific Functionalization

The strategic use of protecting groups allows for the regioselective functionalization of this compound. Isopropylidene and acetyl groups are frequently employed for this purpose. researchgate.net

Isopropylidene Ketals: Cyclic isopropylidene ketals are widely used to protect 1,2-diol systems in carbohydrates. ceon.rs The synthesis of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone is a key example of this regioselective protection. ceon.rs One reported synthesis achieved a high yield (88%) for the isopropylidene derivative of d-glucurono-6,3-lactone using copper(II) chloride dihydrate (CuCl₂·2H₂O) and acetone. ceon.rs This protected derivative serves as an important intermediate for further synthetic transformations. ceon.rs

Acyl Groups: Acetyl and benzoyl groups are common protecting groups for hydroxyl functions. researchgate.net The peracetylated derivative, 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, is a versatile intermediate in the synthesis of various glucuronolactone (B27817) derivatives. ceon.rs A high-yield (90%) synthesis of this compound was achieved using acetic anhydride with perchloric acid as a catalyst. ceon.rs

Halogenation: Regioselective halogenation at the anomeric position (C-1) is another important functionalization. While many procedures result in anomeric mixtures, a specific route for the α-selective chlorination of peracetylated glucurono-6,3-lactone has been developed using a combination of methyltrichlorosilane and bismuth(III) chloride as the catalytic system. lew.ro

Table 1: Examples of Regiospecific Functionalization Reactions

| Starting Material | Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| d-Glucurono-6,3-lactone | Isopropylidenation | CuCl₂·2H₂O, Acetone | 1,2-O-Isopropylidene-α-D-glucurono-6,3-lactone | 88% | ceon.rs |

| d-Glucurono-6,3-lactone | Acetylation | Acetic anhydride, HClO₄ | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | 90% | ceon.rs |

| 1,2,5-tri-O-acetyl-β-D-glucurono-6,3-lactone | Chlorination | CH₃SiCl₃, BiCl₃ | Peracetylated-α-glucofuranurono-6,3-lactone chloride | Modest | lew.ro |

Oxidation

The oxidation of protected this compound derivatives can introduce ketone functionalities at specific positions, leading to hexulofuranosiduronolactones. Research has shown that the C-5 position of 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone and its 1,2-O-cyclohexylidene analogue can be oxidized using various methods to yield the corresponding D-xylo-hexulofuranosiduronolactones. researchgate.net Similarly, methyl α-D- and methyl β-D-glucofuranosidurono-6,3-lactone can be oxidized at either the C-2 or C-5 position. researchgate.net These oxidation reactions provide access to a class of highly functionalized sugar lactones that are valuable precursors for further synthesis.

The synthesis of this compound itself involves an oxidation step. A common route starts with α-D-glucose, which is first protected as 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs This intermediate is then oxidized, for example using a Platinum on carbon (Pt/C) catalyst and oxygen, to form the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs Subsequent acidification leads to the closure of the lactone ring. ceon.rs

Table 2: Examples of Oxidation Reactions

| Starting Material | Oxidation Site | Product Class | Reference |

|---|---|---|---|

| 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | C-5 | D-xylo-Hexulofuranosiduronolactones | researchgate.net |

| 1,2-O-Cyclohexylidene-α-D-glucofuranurono-6,3-lactone | C-5 | D-xylo-Hexulofuranosiduronolactones | researchgate.net |

| Methyl α-D-glucofuranosidurono-6,3-lactone | C-2 or C-5 | D-arabino- or D-xylo-Hexulofuranosiduronolactones | researchgate.net |

| Methyl β-D-glucofuranosidurono-6,3-lactone | C-2 or C-5 | D-arabino- or D-xylo-Hexulofuranosiduronolactones | researchgate.net |

| 1,2-O-Isopropylidene-α-D-glucofuranose | C-6 | 1,2-O-Isopropylidene-α-D-glucofuranuronic acid (precursor to the lactone) | ceon.rs |

Structural Elucidation and Conformational Analysis of D Glucofuranurono 6,3 Lactone and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in piecing together the molecular puzzle of d-Glucofuranurono-6,3-lactone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provide direct evidence of atomic connectivity and spatial arrangement.

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of this compound and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a wealth of information for the structural assignment of this compound derivatives. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, while the coupling constants (J) between adjacent nuclei provide critical data on dihedral angles and, consequently, the conformation of the furanose ring. ug.edu.pl

For instance, in a series of synthesized D-glucofuranosidurono-6,3-lactones, the ¹H NMR spectra revealed characteristic patterns. ug.edu.pl The spectra of β-anomers typically show two singlets for H1 and H2, two doublets for H3 and H5, and a doublet of doublets for H4, which is indicative of a specific conformation. ug.edu.pl The values of the coupling constants are particularly informative. For example, a small or non-existent coupling between certain trans-oriented protons on the furanose ring is a characteristic feature. researchgate.net

The ¹³C NMR chemical shifts further corroborate the structural assignments. Glycosylation at a particular carbon atom, for instance, leads to a significant downfield shift (around 5-10 ppm) of that carbon's signal and smaller upfield shifts (0-3 ppm) for the signals of adjacent carbons. uu.nl

Below are tables detailing the ¹H and ¹³C NMR chemical shifts for derivatives of this compound.

Interactive Table: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound Derivatives

| Compound | H1 | H2 | H3 | H4 | H5 | J(H1,H2) | J(H2,H3) | J(H3,H4) | J(H4,H5) |

| 2,5-di-O-acetyl-1-chloro-α-glucofuranurono-6,3-lactone | 6.49 (d) | 5.18 (dd) | 5.07 (dd) | 5.14 (dd) | 5.47 (d) | 4.4 | 1.9 | 4.5 | 5.8 |

| 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone | 6.007 | 4.958 | 4.852 | 4.832 | 4.571 | 3.7 | --- | --- | --- |

| Methyl 2,5-di-O-acetyl-β-D-glucofuranosidurono-6,3-lactone | 5.14 (s) | 5.23 (s) | 4.94 (d) | 4.99 (dd) | 4.36 (t) | --- | --- | --- | --- |

| 1,2,5-tri-O-acetyl-β-D-glucofuranurono-6,3-lactone | 5.50 (d) | 5.26 (s) | 5.01 (d) | 5.16 (dd) | 5.31 (d) | 5.2 | --- | 7.2 | --- |

Data sourced from various studies. ug.edu.pllew.rochemicalbook.com

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

| Compound | C1 | C2 | C3 | C4 | C5 |

| 1-O-acetyl-2,5-di-O-benzoyl-D-glucofuranurono-6,3-lactone | 96.1 | 78.0 | 84.3 | 84.2 | 71.4 |

Data sourced from a study on selective synthesis. lew.ro

To unambiguously assign the proton signals and establish the connectivity between them, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are employed. ceon.rs COSY experiments generate a 2D map that shows correlations between protons that are coupled to each other. This is particularly useful for tracing the spin-spin coupling network within the molecule, confirming the sequence of protons around the furanose and lactone rings. For example, COSY spectra have been used to confirm the assignments of proton signals in 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. ceon.rs

NMR spectroscopy is a powerful tool for tracing the metabolic fate of molecules through isotopic labeling studies. By introducing isotopes like ²H (deuterium) or ¹³C into the this compound molecule, researchers can monitor its transformations and the distribution of the labels in its metabolites. researchgate.net

For instance, derivatives of this compound, such as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone and its 5-O-acetylated form, have been used to quantify hydrogen and carbon enrichment distributions in human urinary glucuronide. researchgate.net These derivatives are highly soluble and produce well-resolved NMR signals, allowing for the detailed analysis of isotopomer populations through the observation of one- and two-bond C-C couplings. researchgate.net The isopropylidene methyl signals can also serve as an internal standard for hydrogen enrichment when deuterated acetone (B3395972) is used in the derivatization process. researchgate.net

While NMR provides information about the conformation in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Studies on derivatives such as methyl 2,5-di-O-acetyl-β-D-glucofuranosidurono-6,3-lactone and 1,2,5-tri-O-acetyl-β-D-glucofuranurono-6,3-lactone have revealed that they adopt a ¹T₂-like conformation in the crystal lattice. ug.edu.pl Similarly, N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline was found to adopt a ³T₂/³E-like conformation in the solid state. researchgate.net These findings are crucial for understanding the inherent conformational preferences of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Computational Chemistry and Molecular Modeling

In conjunction with experimental techniques, computational chemistry and molecular modeling provide valuable insights into the conformational landscape of this compound and its derivatives. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the relative energies of different conformations and to rationalize the experimental observations.

For example, DFT calculations have been used to support the conformational analysis of N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline, indicating a preference for a ³T₂/³E-like conformation in the gas phase, which is consistent with the experimental data from X-ray diffraction and NMR. researchgate.net Such computational approaches are particularly useful for exploring the conformational space of furanose rings, which are known to have multiple low-energy conformations that can rapidly interconvert in solution. ug.edu.pl By combining computational predictions with experimental data, a more complete and dynamic picture of the structure of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Gas Phase and Solution Conformations

Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular and electronic structures of complex organic molecules like this compound and its derivatives. scispace.com These computational methods allow for the optimization of molecular geometries and the prediction of stable conformations in both the gas phase and in solution, providing insights that complement experimental data from NMR or X-ray crystallography.

Studies on derivatives such as N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline have employed DFT calculations to determine its most stable conformation. researchgate.net These analyses revealed that the molecule adopts a consistent ³T₂/³E-like conformation across different states: the solid state (crystal lattice), in solution, and in the gas phase. researchgate.net This consistency highlights the inherent energetic preference for this specific ring pucker, largely dictated by the rigid bicyclic structure.

For the parent d-glucuronic acid, a precursor to the lactone, DFT studies using the B3LYP method have explored its conformational space. acs.org These calculations showed a general preference for the α-anomers in the isolated, gas-phase molecules, a preference attributed to strong endo-anomeric hyperconjugation effects. acs.org When solvent effects (water) were modeled using methods like the SCI-PCM (self-consistent isodensity polarizable continuum model), the stability order of the conformers changed considerably, and the energy differences between them were reduced. acs.org This demonstrates the significant role of the environment in influencing conformational equilibrium.

The choice of computational methodology is crucial for obtaining accurate results. A combination of DFT calculations, such as the B3LYP/6-311+G++ method, with experimental techniques is often used to resolve discrepancies between computational and empirical data for furanose ring conformations.

| Compound | Computational Method | Phase | Key Finding | Reference |

|---|---|---|---|---|

| N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline | DFT | Gas Phase, Solution, Crystal Lattice | Adopts a ³T₂/³E-like conformation in all phases. | researchgate.net |

| d-Glucuronic Acid (precursor) | DFT (B3LYP) | Gas Phase | α-anomers are generally preferred due to endo-anomeric hyperconjugation. | acs.org |

| d-Glucuronic Acid (precursor) | DFT with SCI-PCM | Solution (Water) | The gas-phase stability order changes, and the energy range between conformers decreases. | acs.org |

| Furanose Derivatives | DFT (B3LYP/6-311+G++) | Not Specified | Used in combination with experimental data to resolve conformational contradictions. |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT provides detailed information on specific low-energy conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful for exploring the broader conformational landscape and thermodynamic properties of molecules. These methods are particularly useful for understanding the dynamic behavior of furanosides, which can be challenging to characterize experimentally due to the rapid equilibrium between different conformations in solution. ug.edu.pl

Force fields, such as the AMBER-like parameters specifically developed for carbohydrates, are essential for these simulations. acs.org These parameters are derived from high-level quantum mechanical calculations and are validated by their ability to reproduce experimental data, such as anomeric free energies. acs.org By using simulation techniques like Monte Carlo (MC) and Stochastic Dynamics (SD), researchers can efficiently sample the vast conformational space of saccharides and calculate the free energies of different states, including various ring puckers and glycosidic bond orientations. acs.org

For furanose rings, which have multiple low-energy conformations, MD simulations can map the potential energy surface and identify the most populated conformational states. This approach provides a dynamic picture of the molecule, revealing the pathways and energy barriers for interconversion between different puckers. Although direct MM and MD simulation studies focused exclusively on this compound are not extensively detailed in the provided sources, the methodologies are broadly applied to furanoside-containing structures to understand their flexibility and interaction with the environment.

Pseudorotational Analysis of Furanose Ring Conformations (e.g., ³T₂/³E-like, ¹T₂/E₂, ³T₂, ³E Regions)

The conformation of a five-membered furanose ring is not planar and is best described by a concept known as pseudorotation, which maps all possible puckered conformations onto a circular path (the pseudorotational wheel). researchgate.netrsc.org The specific conformation is defined by a phase angle of pseudorotation (P) and a puckering amplitude (ν_max). The major conformations are described as Envelope (E) and Twist (T) forms.

The fused bicyclic structure of this compound significantly restricts this pseudorotational freedom, locking the furanose ring into specific conformations. ug.edu.plrsc.org The preferred conformation is highly dependent on the anomeric configuration (α or β).

α-Anomers : Studies on N-(α-d-glucofuranurono-6,3-lactone) have shown through X-ray diffraction, NMR data, and DFT calculations that it consistently adopts a conformation in the ³T₂/³E region of the pseudorotational path. researchgate.net This conformation is characteristic for furanose derivatives with an α-d-gluco configuration. researchgate.netrsc.org

β-Anomers : In contrast, β-d-glucofuranurono-6,3-lactone and its O-glycoside derivatives preferentially adopt a ¹T₂-like conformation in both the crystal structure and in solution. ug.edu.plrsc.orgnih.gov This conformation is slightly twisted from a pure ¹E envelope form. ug.edu.pl The rigidity of the bicyclic system forces the C2, C3, C4, and O4 atoms to be nearly coplanar, leaving the C1 atom as the primary source of conformational freedom. ug.edu.pl The ¹T₂ conformation allows the anomeric substituent in β-anomers to occupy a pseudo-axial orientation. ug.edu.plnih.gov

This conformational locking is so pronounced that the ¹H NMR spectra for these compounds are highly characteristic of their specific conformation. ug.edu.plrsc.org For instance, the spectrum for β-anomers in a ¹T₂-like conformation is marked by two singlets (for H1 and H2), two doublets (H3 and H5), and one doublet of doublets (H4). ug.edu.pl

| Compound/Derivative Series | Anomeric Configuration | Method(s) of Analysis | Observed Conformation | Reference |

|---|---|---|---|---|

| N-(α-d-glucofuranurono-6,3-lactone)-p-nitroaniline | α | X-ray, NMR, DFT | ³T₂/³E-like | researchgate.net |

| β-d-Glucofuranurono-6,3-lactone | β | X-ray Crystallography | ¹T₂ | nih.gov |

| Alkyl β-d-glucofuranosidurono-6,3-lactones | β | NMR, X-ray | ¹T₂-like | ug.edu.pl |

| 1-deoxy-1-[(methoxy)methylamino)]-2,5-di-O-triethylsilyl-β-d-glucofuranurono-γ-lactone | β | X-ray Crystallography | ¹T₂-like | nih.gov |

Theoretical Studies on Anomeric Effects and Their Stereoelectronic Influence

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to adopt an axial or pseudo-axial orientation, rather than the sterically less hindered equatorial position. wikipedia.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom (O4 in furanoses) and the antibonding (σ*) orbital of the C1-substituent bond.

In this compound and its derivatives, the anomeric effect plays a significant role in determining the preferred conformation. nih.gov For furanosides, the 1,2-trans configuration is generally favored due to the combination of the anomeric effect and the conformational flexibility of the five-membered ring. nih.gov

Theoretical studies and structural analyses confirm the influence of this effect. For β-derivatives of this compound, the observed ¹T₂ conformation places the anomeric substituent in a pseudo-axial orientation, which is consistent with the stabilization provided by the anomeric effect. ug.edu.plnih.gov However, achieving a perfect axial orientation is difficult in a furanose ring. researchgate.net The stereoelectronic preference is therefore a balance between maximizing the anomeric stabilization and minimizing steric clashes, such as 1,3-pseudodiaxial interactions between the aglycone and substituents on the ring. researchgate.net In the β-d-gluco configuration, this includes potential interactions between the aglycone and the substituent at the C3 position. researchgate.net The rigid lactone ring introduces an additional factor: the possibility of electrostatic interactions between the aglycone and the carbonyl carbon of the lactone. researchgate.net

The anomeric effect is also a key consideration in glycosylation reactions, influencing the stereochemical outcome at the anomeric center. ethernet.edu.et

D Glucofuranurono 6,3 Lactone As a Versatile Chemical Intermediate in Complex Molecule Synthesis

Precursor in Carbohydrate Chemistry and Glycoscience

The unique bicyclic structure of d-Glucofuranurono-6,3-lactone serves as a rigid scaffold that can be stereoselectively modified. This property is extensively utilized in glycoscience for creating rare sugars, oligosaccharides, and various sugar analogues.

Chirons for the Synthesis of L-Sugar Analogues

In stereoselective synthesis, a "chiron" refers to a small, optically active molecule that is used as a building block to impart chirality to a larger, more complex target molecule. This compound, a D-sugar derivative, can be strategically converted into precursors for L-sugars, which are often rare and difficult to access. For instance, a related compound, L-glucuronolactone, is a key intermediate in a synthetic pathway that begins with the readily available D-glucoheptonolactone. This process allows for the large-scale synthesis of 1,2-O-Isopropylidene-alpha-L-glucurono-3,6-lactone, which can be further elaborated to produce L-glucose and its protected derivatives like diacetone-L-glucose. researchgate.net This methodology provides efficient access to a variety of L-sugar chirons, which are crucial for synthesizing enantiomeric natural products and their analogues. researchgate.net

Building Blocks for Oligosaccharide and Glycoconjugate Synthesis

The chemical synthesis of oligosaccharides requires suitably protected monosaccharide building blocks that can act as either glycosyl donors or acceptors. nih.gov this compound is an effective starting material for preparing such building blocks. For example, it can be converted in a multi-step process into glycosyl donors like methyl ester trichloroacetimidate. mdpi.com This activated sugar derivative can then be coupled with a glycosyl acceptor in the presence of a promoter to form a disaccharide, a fundamental step in building more complex oligosaccharide chains. mdpi.com Furthermore, the lactone is used in the efficient synthesis of the monosaccharide moieties found in heparin and heparan sulfate (B86663), specifically glucuronic and iduronic acids, which are then used to construct key disaccharide building blocks for these important glycosaminoglycans. researchgate.net

Synthesis of Optically Active Glucopyranoses

This compound serves as a starting reagent for the synthesis of various optically active glucopyranoses. medchemexpress.com Through controlled reduction reactions, the lactone's structure can be selectively modified to yield different sugar architectures. For example, specific reduction methods can convert the lactone into either L-Gulose or D-gluco-Hexodialdose, demonstrating its utility in accessing both common and uncommon hexose (B10828440) derivatives while retaining optical purity. medchemexpress.com

Derivatization to Specific Methylated Sugar Analogues (e.g., 3,6-Di-O-methyl-D-glucose)

The targeted derivatization of this compound allows for the synthesis of specifically modified sugar analogues, such as methylated glucose derivatives. A patented method describes the synthesis of 3,6-Di-O-methyl-D-glucose, the principal specific antigen of the trisaccharide moiety in a phenolic glycolipid from Mycobacterium leprae, starting from this compound. google.com The process involves a sequence of chemical transformations beginning with the protection of the C1 and C2 hydroxyls as an isopropylidene derivative. google.com The protected lactone is then treated to form acetal (B89532) derivatives, which are subsequently reduced and methylated. The final step is an acid hydrolysis that removes the protecting groups to yield the target molecule, 3,6-Di-O-methyl-D-glucose. google.com

Table 1: Synthetic Pathway from this compound to 3,6-Di-O-methyl-D-glucose

| Step | Starting Material | Key Transformation | Product |

| 1 | This compound | Protection | 1,2-O-isopropylidene derivative |

| 2 | 1,2-O-isopropylidene derivative | Acetal formation | Acetal derivatives |

| 3 | Acetal derivatives | Reduction | Reduction products |

| 4 | Reduction products | Methylation | Methyl derivatives |

| 5 | Methyl derivatives | Acid Hydrolysis | 3,6-Di-O-methyl-D-glucose |

Role in the Synthesis of Bioactive Compounds

Beyond fundamental carbohydrate chemistry, this compound is a key intermediate in the synthesis of complex bioactive molecules, particularly nucleoside and nucleotide analogues that have significant therapeutic potential.

Intermediate for Nucleoside and Nucleotide Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. wgtn.ac.nz this compound and its derivatives are valuable precursors for the sugar portion of these molecules. researchgate.netresearchgate.net The synthetic strategy typically involves modifying the lactone and then coupling it with a nucleobase. For example, acetylated N-benzylglucofuranuronamides, synthesized in a few steps from the lactone, can be converted into furanosyl uronamide-based nucleosides. researchgate.net This conversion is achieved through an N-glycosylation reaction with a silylated nucleobase, such as 2-acetamido-6-chloropurine, in the presence of a catalyst like trimethylsilyl (B98337) triflate. researchgate.net Similarly, acetonide-protected glucofuranurono-6,3-lactone can be used to access N-Dodecyl glucuronamide-based nucleosides. researchgate.net These synthetic nucleosides, which incorporate a glucuronic acid derivative as the glycon component, have been evaluated for biological activity and shown to be moderate, selective inhibitors of acetylcholinesterase. researchgate.net

Table 2: Examples of Nucleoside Analogues Synthesized from this compound Derivatives

| Lactone Precursor | Nucleobase Used | Type of Nucleoside Analogue |

| Acetylated N-benzylglucofuranuronamide | 2-acetamido-6-chloropurine (silylated) | Furanosyl uronamide-based purine (B94841) nucleoside |

| Acetonide-protected glucofuranurono-6,3-lactone | Uracil / 2-acetamido-6-chloropurine | N-Dodecyl glucuronamide-based nucleosides |

| Triacetylated bicyclic lactone | Nucleobase | Bicyclic N9,N7 nucleosides |

Synthesis of Glucuronic Acid-Derived Purine Nucleosides

This compound is a key precursor for the synthesis of N9 and N7 purine nucleosides that incorporate glucuronic acid derivatives. nih.govunicamp.brresearchgate.net The synthetic pathway typically begins with the conversion of the lactone into acetylated N-benzylglucofuranuronamides or glucopyranuronamides in a few steps. nih.govunicamp.brresearchgate.net These amide intermediates are then subjected to an N-glycosylation reaction with a silylated purine base, such as 2-acetamido-6-chloropurine, in the presence of a catalyst like trimethylsilyl triflate. nih.govunicamp.brresearchgate.net This step couples the sugar moiety to the purine base, forming the desired furanosyl or pyranosyl uronamide-based nucleosides. nih.govunicamp.brresearchgate.net

Evaluation of Synthesized Derivatives for Enzyme Inhibition (e.g., Cholinesterase Inhibitory Activities)

Nucleosides synthesized from this compound have been evaluated for their potential as enzyme inhibitors, particularly against cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net A study of these synthetic nucleosides revealed moderate but selective inhibitory activity against acetylcholinesterase. nih.govresearchgate.net The most effective inhibition was observed with the furanosyl N9-linked uronamide-based purine nucleoside. nih.govresearchgate.net The potency of these compounds highlights the potential for developing new therapeutic agents based on this structural motif. nih.gov

The inhibitory activities for a selection of these synthesized nucleosides are detailed below.

| Compound Type | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Glucuronic Acid-Derived Purine Nucleoside 1 | Acetylcholinesterase (AChE) | 14.78 µM |

| Glucuronic Acid-Derived Purine Nucleoside 2 | Acetylcholinesterase (AChE) | 25.30 µM |

| Glucuronic Acid-Derived Purine Nucleoside 3 | Acetylcholinesterase (AChE) | 50.53 µM |

Data sourced from research on purine nucleosides derived from glucuronic acid derivatives. nih.gov

Precursor for Inositol (B14025) Derivatives

The utility of this compound extends to the synthesis of another important class of cyclic polyols, the inositols. Research has demonstrated that the lactone can be chemically converted into optically active and partially protected inositol derivatives. unicamp.brresearchgate.netmedchemexpress.com Specifically, it has been used as a starting material in the synthesis of scyllo-inositol, a stereoisomer of inositol investigated for its potential therapeutic effects in Alzheimer's disease. researchgate.net This synthetic application underscores the lactone's role as a versatile chiral building block for accessing diverse carbocyclic structures.

Synthesis of Key Intermediates for Pharmaceutical Research (e.g., 1-O-acyl glucuronides)

In the field of pharmaceutical research and drug metabolism, this compound is a valuable starting reagent for preparing key metabolic intermediates. It is notably used in the synthesis of 1-O-acyl glucuronides, which are common metabolites of drugs containing carboxylic acid groups. A specific application is its use in the preparation of the 1-O-acyl glucuronide of the anti-inflammatory drug ML-3000. This synthesis requires the preparation of an intermediate, 2,3,4-tris(tert-butyldimethylsilyl) glucuronic acid trichloroethyl ester, for which this compound serves as the foundational material.

Enzymatic Transformations Involving D Glucofuranurono 6,3 Lactone Chemical Aspects

Oxidoreductase-Catalyzed Conversions

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another, often involving cofactors like NAD(P)+. wikipedia.org In the context of d-Glucofuranurono-6,3-lactone, these enzymes are responsible for its oxidation into other acidic sugar derivatives.

Aldehyde dehydrogenases (ALDHs) are a group of enzymes that catalyze the oxidation of aldehydes into their corresponding carboxylic acids. wikipedia.orgnih.gov The human ALDH superfamily consists of 19 known enzymes with significant physiological roles, including the metabolism of aldehydes derived from both internal and external sources. nih.govresearchgate.net

This compound can exist in equilibrium with its open-chain form, which possesses a reactive aldehyde group. hmdb.ca This aldehyde form serves as a substrate for ALDH enzymes. The enzyme catalyzes the NAD(P)+-dependent oxidation of this aldehyde group. nih.gov This reaction converts the aldehyde to a carboxyl group, contributing to the formation of d-glucaric acid. researchgate.net This metabolic step is part of a broader pathway for processing sugars and their derivatives in the body. researchgate.net

A key enzymatic transformation of D-glucuronolactone is its conversion to D-glucaric acid, a reaction catalyzed by glucuronolactone (B27817) dehydrogenase. nih.gov This enzyme belongs to the oxidoreductase class and plays a specific role in the metabolic pathway that synthesizes D-glucaric acid from D-glucuronolactone. nih.gov

Studies have identified uronate dehydrogenase (Udh) from bacteria such as Pseudomonas putida and Pseudomonas syringae as capable of catalyzing the dehydrogenation of uronic acids. mdpi.com In this reaction, the enzyme uses NAD+ as a cofactor to oxidize the substrate, leading to the formation of an aldose-lactone, which is subsequently hydrolyzed to D-glucaric acid. mdpi.com This biotransformation is significant as D-glucaric acid is recognized as a high value-added chemical that can be used as a building block for polymers. mdpi.comresearchgate.net The metabolic conversion of glucuronolactone to glucaric acid is a recognized pathway in humans as well. hmdb.ca

| Enzyme | Substrate | Product | Cofactor | Organism Example |

| Glucuronolactone Dehydrogenase / Uronate Dehydrogenase | D-Glucuronolactone / D-Glucuronic Acid | D-Glucaric Acid | NAD+ | Pseudomonas putida, Pseudomonas syringae, Humans |

Epimerase-Mediated Reactions

Epimerases are enzymes that catalyze the inversion of stereochemistry at a specific chiral center in a molecule. In carbohydrate chemistry, they play a crucial role in interconverting different sugar isomers.

Dermatan sulfate (B86663) epimerase (DSE) is a critical enzyme in the biosynthesis of dermatan sulfate, a type of glycosaminoglycan essential for the assembly of the extracellular matrix and cell signaling. mdpi.com The enzyme, also known as D-glucuronyl C5-epimerase, catalyzes the reversible conversion of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues. rsc.orgnih.gov

This epimerization occurs at the polymer level, meaning the enzyme acts on GlcA residues that are already incorporated into a growing chondroitin (B13769445) sulfate chain, not on free D-glucuronolactone. rsc.orglu.se The conversion of D-glucuronic acid to its C5 epimer, L-iduronic acid, is a key modification that defines the structure and biological function of dermatan sulfate. lu.se Two such epimerases have been identified in humans, DS-epi1 and DS-epi2, which are responsible for creating IdoA-containing domains within the polysaccharide chain. nih.gov This enzymatic reaction is fundamental for producing the specific structures in dermatan sulfate that interact with various growth factors and other proteins. nih.govnih.gov

| Enzyme | Substrate (within polymer) | Product (within polymer) | Reaction Type | Biological Context |

| Dermatan Sulfate Epimerase (DSE) | D-Glucuronic Acid (GlcA) residue | L-Iduronic Acid (IdoA) residue | C5-Epimerization | Biosynthesis of Dermatan Sulfate |

In Vitro Biochemical Pathways and Product Characterization